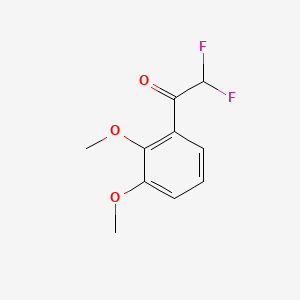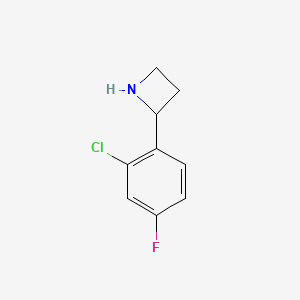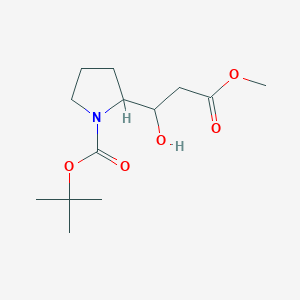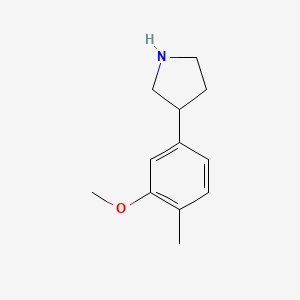
(s)-2-(1-Amino-2-hydroxyethyl)-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-1-Amino-2-hydroxyethyl]-5-chlorophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-Amino-2-hydroxyethyl]-5-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and (S)-2-amino-1-ethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(1S)-1-Amino-2-hydroxyethyl]-5-chlorophenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-Amino-2-hydroxyethyl]-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the chlorine atom can result in the formation of various substituted phenols.
Scientific Research Applications
2-[(1S)-1-Amino-2-hydroxyethyl]-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-Amino-2-hydroxyethyl]-5-chlorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorophenol: Lacks the hydroxyl group on the ethyl chain.
2-Hydroxy-5-chlorophenol: Lacks the amino group on the ethyl chain.
2-[(1R)-1-Amino-2-hydroxyethyl]-5-chlorophenol: Stereoisomer with different spatial arrangement of the amino and hydroxyl groups.
Uniqueness
2-[(1S)-1-Amino-2-hydroxyethyl]-5-chlorophenol is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI Key |
QLBUOZUNODNMQL-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)







